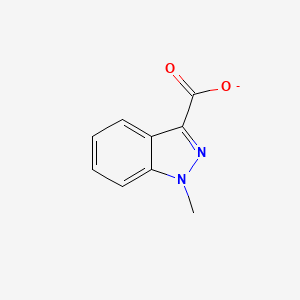
1-methyl-1H-indazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H-indazolecarboxylate is a useful research compound. Its molecular formula is C9H7N2O2- and its molecular weight is 175.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
1-Methyl-1H-indazolecarboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including those derived from this compound. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One compound exhibited an IC50 value of 5.15 µM against K562 cells, showing selectivity for normal cells with an IC50 of 33.2 µM, indicating its potential as a low-toxicity anticancer agent .
Mechanistic Insights
The mechanism of action for some indazole derivatives involves the modulation of apoptosis pathways, particularly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. These insights are crucial for understanding how these compounds can be optimized for therapeutic use .
Neuropharmacology
Indazole derivatives have also been explored for their neuropharmacological properties. Research indicates that certain N-substituted indazole-5-carboxamides can act as selective monoamine oxidase B inhibitors, which are relevant in the treatment of neurodegenerative diseases such as Parkinson's disease . This highlights the versatility of this compound in developing compounds that target neurological disorders.
Synthesis and Characterization
The synthesis of this compound and its derivatives often involves various organic reactions, including N-alkylation and cyclization processes. A notable method includes the use of microwave-assisted synthesis to enhance reaction efficiency and yield . The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent. For example, research into brain-penetrant derivatives suggests that modifications to the indazole structure can enhance bioavailability and efficacy in treating central nervous system disorders .
Case Study 1: Anticancer Screening
In a recent study published in Bioorganic & Medicinal Chemistry Letters, a series of novel substituted imidazolidin-2,4-diones were synthesized based on indazole frameworks and screened against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly against leukemia cells, reinforcing the potential of indazole derivatives as anticancer agents .
Case Study 2: Neuroprotective Effects
Another study focused on N-substituted indazoles demonstrated their effectiveness as neuroprotective agents in models of neurodegeneration. These findings suggest that modifications to the indazole structure can lead to compounds with improved neuroprotective profiles against oxidative stress-induced cell death .
属性
分子式 |
C9H7N2O2- |
|---|---|
分子量 |
175.16 g/mol |
IUPAC 名称 |
1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)/p-1 |
InChI 键 |
OVVDFORZEGKEJM-UHFFFAOYSA-M |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















